molecular formula C23H24N8O2 B11184205 2-[4-(4-methoxyphenyl)piperazin-1-yl]-4'-methyl-2'-morpholin-4-yl-4,5'-bipyrimidin-6(1H)-one CAS No. 1192657-00-3

2-[4-(4-methoxyphenyl)piperazin-1-yl]-4'-methyl-2'-morpholin-4-yl-4,5'-bipyrimidin-6(1H)-one

Cat. No.: B11184205
CAS No.: 1192657-00-3
M. Wt: 444.5 g/mol
InChI Key: NEBNMZPFMAXPMF-UHFFFAOYSA-N
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Description

2-[4-(4-methoxyphenyl)piperazin-1-yl]-4’-methyl-2’-morpholin-4-yl-4,5’-bipyrimidin-6(1H)-one is a complex organic compound that has garnered interest in various scientific fields due to its unique structural properties and potential applications. This compound features a piperazine ring, a morpholine ring, and a bipyrimidine core, making it a versatile molecule for research and industrial applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-[4-(4-methoxyphenyl)piperazin-1-yl]-4’-methyl-2’-morpholin-4-yl-4,5’-bipyrimidin-6(1H)-one typically involves multiple steps, including the formation of the piperazine and morpholine rings, followed by their attachment to the bipyrimidine core. Common synthetic routes include:

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic routes to ensure high yield and purity. Techniques such as high-performance liquid chromatography (HPLC) and mass spectrometry (MS) are often employed to monitor the reaction progress and purity of the final product .

Chemical Reactions Analysis

Types of Reactions

2-[4-(4-methoxyphenyl)piperazin-1-yl]-4’-methyl-2’-morpholin-4-yl-4,5’-bipyrimidin-6(1H)-one can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield corresponding ketones or carboxylic acids, while reduction may yield alcohols or amines .

Scientific Research Applications

2-[4-(4-methoxyphenyl)piperazin-1-yl]-4’-methyl-2’-morpholin-4-yl-4,5’-bipyrimidin-6(1H)-one has several scientific research applications:

    Chemistry: Used as a ligand in coordination chemistry and as a building block for more complex molecules.

    Biology: Investigated for its potential as a receptor antagonist in various biological pathways.

    Medicine: Explored for its therapeutic potential in treating neurological disorders due to its interaction with adrenergic receptors.

    Industry: Utilized in the development of new materials and as a catalyst in organic synthesis.

Mechanism of Action

The mechanism of action of 2-[4-(4-methoxyphenyl)piperazin-1-yl]-4’-methyl-2’-morpholin-4-yl-4,5’-bipyrimidin-6(1H)-one involves its interaction with specific molecular targets, such as adrenergic receptors. The compound binds to these receptors, modulating their activity and influencing various physiological pathways. This interaction can lead to therapeutic effects, particularly in the central nervous system .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-[4-(4-methoxyphenyl)piperazin-1-yl]-4’-methyl-2’-morpholin-4-yl-4,5’-bipyrimidin-6(1H)-one stands out due to its unique combination of a piperazine ring, a morpholine ring, and a bipyrimidine core. This structural complexity allows for diverse interactions with biological targets, making it a versatile compound for research and therapeutic applications .

Properties

CAS No.

1192657-00-3

Molecular Formula

C23H24N8O2

Molecular Weight

444.5 g/mol

IUPAC Name

2-[(4,6-dimethylquinazolin-2-yl)amino]-4-(4-methyl-2-morpholin-4-ylpyrimidin-5-yl)-1H-pyrimidin-6-one

InChI

InChI=1S/C23H24N8O2/c1-13-4-5-18-16(10-13)14(2)25-21(27-18)30-22-28-19(11-20(32)29-22)17-12-24-23(26-15(17)3)31-6-8-33-9-7-31/h4-5,10-12H,6-9H2,1-3H3,(H2,25,27,28,29,30,32)

InChI Key

NEBNMZPFMAXPMF-UHFFFAOYSA-N

Canonical SMILES

CC1=CC2=C(N=C(N=C2C=C1)NC3=NC(=CC(=O)N3)C4=CN=C(N=C4C)N5CCOCC5)C

Origin of Product

United States

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